5-Methoxy-5-methyloxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1487-57-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
5-methoxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(8-2)4-3-5(7)9-6/h3-4H2,1-2H3 |
InChI Key |
UFWOAJCTIVFURG-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)OC |
Canonical SMILES |
CC1(CCC(=O)O1)OC |
Other CAS No. |
1487-57-6 |
Synonyms |
5-methoxy-5-methyl-oxolan-2-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxy 5 Methyloxolan 2 One and Its Analogues
Strategies for the Construction of the 5-Methyloxolan-2-one Core
The formation of the fundamental 5-methyloxolan-2-one (a dihydrofuranone) framework can be achieved through various synthetic routes, including ring-closure reactions, ring expansions, and the cyclization of tailored precursors.
Ring-closing reactions are a direct and widely employed strategy for the synthesis of dihydrofuranone systems. These methods typically involve the intramolecular cyclization of a linear precursor containing the requisite functional groups.
One prominent technique is ring-closing alkene metathesis (RCM) , which has proven highly effective for creating 5- and 6-membered oxacycles. rsc.org This reaction utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to form a new double bond within the ring from a diene precursor. rsc.org For the synthesis of dihydrofuranones, an appropriate acyclic diene ether can be cyclized to form the unsaturated lactone precursor, which can then be hydrogenated if necessary. rsc.org The versatility of RCM allows for the construction of highly substituted systems, and its functional group tolerance makes it a powerful tool in natural product synthesis. rsc.org
Another classical yet effective method involves the intramolecular cyclization of hydroxycarboxylic acids or their ester derivatives. ontosight.ai This approach relies on forming the ester bond that closes the ring. The reaction can be catalyzed by acids or bases and is a fundamental transformation in organic chemistry.
Furthermore, multicomponent reactions offer an efficient pathway to highly functionalized dihydrofuran frameworks. For instance, a one-pot, three-component reaction catalyzed by triethylamine (B128534) can yield dihydrofurofuran structures through a sequence involving Knoevenagel condensation, Michael addition, and a Paal-Knorr-type cyclization. rsc.org Such methods are advantageous due to their use of readily available starting materials and often simple purification procedures. rsc.org
Ring expansion offers an alternative and sometimes more strategic approach to oxolanone synthesis, starting from smaller, more readily available cyclic systems. These methods can provide access to molecular scaffolds that are challenging to obtain through direct cyclization. mdpi.com
A notable example is the N-heterocyclic carbene (NHC)-catalyzed ring expansion of oxacycloalkane-2-carboxaldehydes . organic-chemistry.org Specifically, imidazolinium-derived carbenes can efficiently catalyze the ring expansion of tetrahydrofuran-2-carboxaldehyde derivatives into six-membered lactones. organic-chemistry.org While this specific example leads to a larger ring, the principle can be adapted for the formation of five-membered rings from four-membered oxetane (B1205548) precursors. The reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org The electronic properties of the NHC catalyst are critical for the success of this transformation. organic-chemistry.org
Other strategies involve the rearrangement of polycyclic precursors. The oxidative cleavage of a carbon-carbon double bond in a bridged polycyclic compound can lead to the formation of medium-ring lactones. mdpi.com While often applied to larger rings, this "cut-and-sew" strategy highlights the potential of skeletal editing to construct diverse lactone cores. nih.gov Similarly, the development of regiodivergent ring expansions, for example converting oxindoles to quinolinones, showcases the power of identifying distinct reaction conditions to control skeletal rearrangements, a principle applicable to oxolanone synthesis. nih.gov
Synthesizing the target molecule can be achieved by designing a precursor that undergoes cyclization to directly form the desired substituted lactone. This approach integrates the introduction of key substituents prior to the ring-forming step.
One such method is nitrolactonization , which can be mediated by reagents like iron(III) nitrate (B79036) nonahydrate. jst.go.jp This reaction involves the cyclization of an unsaturated carboxylic acid. For example, the treatment of 4-phenyl-4-pentenoic acid derivatives with Fe(NO₃)₃·9H₂O can lead to the formation of corresponding γ-lactones. jst.go.jp In a relevant study, the synthesis of 5-(4′-methoxyphenyl)-5-methyloxolan-2-one was achieved from its corresponding pentenoic acid precursor. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring was found to favor the desired proto-lactonization over other side reactions. jst.go.jp
Free-radical cyclizations also provide a powerful means to construct lactone rings under mild and neutral conditions, which is beneficial for substrates sensitive to acid or base. thieme-connect.de Oxidative free-radical cyclizations mediated by manganese(III) acetate (B1210297) can effectively convert alkenes into γ-lactones. thieme-connect.de This method involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the five-membered ring. thieme-connect.de
Installation and Modification of the Methoxy Group at C-5
The introduction of the methoxy group at the C-5 position is a critical step in the synthesis of 5-methoxy-5-methyloxolan-2-one. This can be accomplished either by using a precursor that already contains the methoxy group or by modifying the lactone ring after its formation.
As demonstrated in the nitrolactonization strategy, using a precursor like 4-(4'-methoxyphenyl)-4-pentenoic acid allows for the direct incorporation of a methoxy-substituted aryl group at the C-5 position during the cyclization event. jst.go.jp For the target molecule, this compound, a similar strategy would involve the cyclization of a precursor such as 4-methoxy-4-pentenoic acid.
Alternatively, the methoxy group can be introduced onto a pre-formed oxolanone ring. This typically involves the formation of a C-5 hydroxyl group, which can then be alkylated to form the methoxy ether. The C-5 hydroxyl can be installed through various oxidative methods or by the reduction of a C-5 ketone. The reactivity of the lactone's functional groups, including potential nucleophilic substitution at the methoxy group, must be considered in the synthetic design. smolecule.com
Enantioselective Synthesis of Chiral this compound
Since the C-5 position of this compound is a stereocenter, controlling its absolute configuration is crucial for many applications. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one enantiomer in favor over the other. wikipedia.org This is most effectively achieved using chiral catalysts.
Asymmetric catalysis is a powerful strategy for constructing chiral molecules with high enantioselectivity. sioc-journal.cnnumberanalytics.com This can be applied to the synthesis of chiral lactones through various transformations.
Transition metal catalysis is a cornerstone of asymmetric synthesis. rsc.org One prominent method is the copper-catalyzed asymmetric conjugate reduction of β-aryl α,β-unsaturated lactones using polymethylhydrosiloxane (B1170920) (PMHS) as a reductant. rsc.org By employing a chiral ligand, such as a derivative of the Josiphos family, high enantiomeric excesses (95–99% ee) can be achieved. rsc.org Another approach involves the intramolecular C-H insertion reactions of alkyl diazoacetates catalyzed by chiral rhodium(II) carboxamides, which can produce γ-lactones with high enantioselectivity. acs.org
Organocatalysis , which uses small, chiral organic molecules as catalysts, provides an environmentally friendly alternative to metal-based systems. wikipedia.org Chiral isothiourea Lewis base catalysts have been used in the asymmetric synthesis of benzo-fused ε-lactones, demonstrating the potential of organocatalysts to control stereochemistry in lactonization reactions. researchgate.net Proline and its derivatives are also well-known organocatalysts for enantioselective reactions, including those that could be adapted to form chiral lactone precursors. wikipedia.orgnumberanalytics.com These catalytic systems create a chiral environment that directs the reaction pathway, favoring the formation of one specific enantiomer at the transition state. wikipedia.org The development of such catalytic systems is essential for accessing optically pure this compound.
Resolution of Racemic this compound Intermediates
The synthesis of enantiomerically pure this compound often proceeds through a racemic intermediate, which must be resolved to isolate the desired enantiomer. A key precursor that is frequently the subject of resolution is the corresponding racemic hydroxy lactone, 5-hydroxy-5-methyloxolan-2-one. Enzymatic kinetic resolution is a powerful and widely used methodology for this purpose due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.
This strategy typically involves the use of lipases, which can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of an acylated product and the unreacted alcohol can then be easily separated.
Enzymatic Resolution via Transesterification/Acetylation:
In this common approach, the racemic 5-hydroxy-5-methyloxolan-2-one is treated with an acyl donor (e.g., an acetate) in the presence of a lipase (B570770). The enzyme selectively transfers the acyl group to one of the enantiomers. For instance, lipases such as Candida antarctica lipase B (CALB) are known for their high selectivity in such transformations. technion.ac.il The choice of enzyme can determine which enantiomer is acylated. For example, while CALB might selectively acylate the (R)-enantiomer, other enzymes, like a protease from Bacillus lichenformis, could potentially show selectivity for the (S)-enantiomer. technion.ac.il
The efficiency of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of the product and the remaining substrate. The goal is often to reach approximately 50% conversion, which ideally results in both the product and the remaining starting material having a high enantiomeric excess.
Detailed Research Findings on Analogous Systems:
While direct studies on 5-hydroxy-5-methyloxolan-2-one are not extensively published, research on structurally similar compounds provides a strong basis for the application of this methodology. For example, the enzymatic resolution of various hydroxy esters and lactones has been well-documented.
| Enzyme | Substrate Example | Resolution Method | Selectivity | Reference |
| Candida antarctica Lipase B (CALB) | Ethyl-3-hydroxybutyrate | Acetylation | Highly selective for the (R)-enantiomer | technion.ac.il |
| Porcine Pancreatic Lipase (PPL) | Ethyl-3-hydroxybutyrate | Acetylation | Selective for the (R)-enantiomer | technion.ac.il |
| Protease (Bacillus lichenformis) | Ethyl-3-hydroxybutyrate | Acetylation | Selective for the (S)-enantiomer | technion.ac.il |
| α-Chymotrypsin | Racemic γ-ketoester | Hydrolysis | High enantioselectivity for producing chiral lactones | researchgate.net |
These examples demonstrate the viability of using commercially available enzymes to resolve racemic precursors of γ-lactones. The specific conditions, such as the choice of solvent, acyl donor, and temperature, would need to be optimized for the 5-hydroxy-5-methyloxolan-2-one substrate to achieve maximum efficiency and enantioselectivity.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including lactones like this compound. acs.orgnih.gov These approaches focus on improving atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic methods.
Several innovative and green strategies have been developed for the synthesis of γ-lactones that could be adapted for the production of this compound.
Oxidative Lactonization using Green Oxidants:
A significant green advancement is the replacement of hazardous heavy-metal oxidants (like chromium or manganese reagents) with more environmentally benign alternatives. One such method involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone, 2-methyltetrahydrofuran-2-one.
A particularly green protocol uses Oxone (potassium peroxymonosulfate), a cheap, stable, and non-polluting oxidizing agent, in water. acs.orgnih.gov This method can convert cyclic ketones into lactones efficiently under neutral pH conditions, which crucially prevents the hydrolysis of the lactone product to the corresponding hydroxy acid. acs.orgnih.gov This eliminates the need for complex and non-eco-friendly procedures to manage side reactions.
Catalytic Aerobic Oxidation:
Another prominent green strategy is the use of catalytic systems that employ molecular oxygen from the air as the ultimate oxidant. This approach has a high atom economy and produces water as the only byproduct. For instance, copper/nitroxyl co-catalyst systems (e.g., Cu/TEMPO or Cu/ABNO) have been shown to be highly effective for the aerobic oxidative lactonization of diols into lactones under mild conditions. organic-chemistry.org A potential synthetic route to this compound could start from 2-methyl-1,4-butanediol, which would first be cyclized to 5-hydroxy-5-methyloxolan-2-one and then methylated. The oxidative lactonization of a suitable diol precursor using a Cu/TEMPO system would be a key green step in this pathway.
Photocatalytic Methods:
Visible-light photocatalysis represents a cutting-edge green chemistry tool that utilizes light as a renewable energy source to drive chemical reactions. rsc.org Organocatalytic methods combined with photocatalysis have been developed for the synthesis of lactones from alcohols and α,β-unsaturated esters. rsc.org These reactions can be performed using simple household light bulbs and non-toxic organocatalysts, such as phenylglyoxylic acid, leading to excellent yields and high selectivity. rsc.org
| Green Chemistry Approach | Key Reagents/Conditions | Advantages | Potential Application for Target Compound | Reference |
| Oxidation with Oxone | Oxone, water (pH 7) | Use of a cheap, non-polluting oxidant; aqueous solvent; avoids product hydrolysis | Oxidation of a suitable cyclopentanone (B42830) precursor. | acs.orgnih.gov |
| Catalytic Aerobic Oxidation | Cu/TEMPO catalyst, air (O₂) | High atom economy; air as the oxidant; water as the only byproduct; mild conditions | Oxidative lactonization of a suitable diol precursor. | organic-chemistry.org |
| Photoorganocatalysis | Phenylglyoxylic acid catalyst, visible light | Uses light as a renewable energy source; avoids toxic catalysts; high efficiency | C-H activation and lactonization of an appropriate alcohol substrate. | rsc.org |
By integrating these green methodologies, the synthesis of this compound can be made more sustainable, safer, and more cost-effective compared to traditional synthetic routes.
Reactivity Profile and Mechanistic Investigations of 5 Methoxy 5 Methyloxolan 2 One
Ring-Opening and Ring-Retention Reactions of the Oxolanone Moiety
The stability of the five-membered oxolanone (γ-lactone) ring is a central feature of the compound's reactivity. While γ-lactones are generally more stable and less prone to polymerization than their smaller (β-lactone) or larger (δ-lactone) counterparts, they readily undergo ring-opening reactions under various conditions. wikipedia.orgplos.org
Ring-Opening Reactions: The most common reaction of the oxolanone moiety is nucleophilic acyl substitution, which leads to the opening of the lactone ring. This typically occurs via attack at the carbonyl carbon.
Hydrolysis: In the presence of acid or base, 5-methoxy-5-methyloxolan-2-one is expected to hydrolyze to form 4-hydroxy-4-methoxy-pentanoic acid. Basic hydrolysis of γ-lactones is a well-studied process, proceeding through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. wikipedia.orgacs.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon toward attack by water. nih.govacs.org Studies on the related γ-valerolactone show that ring-opening can also be influenced by temperature and the presence of electrolytes. tandfonline.com For instance, γ-valerolactone in the presence of Na₂CO₃ undergoes ring-opening to form sodium 4-hydroxyvalerate, a reaction that is accelerated by increased temperature. tandfonline.com
Aminolysis: Reaction with primary amines, such as methylamine (B109427) or benzylamine, is predicted to open the ring to yield the corresponding N-substituted 4-hydroxy-4-methoxy-pentanamide. Saturated γ-lactones typically undergo ring-opening via nucleophilic attack at the carbonyl group when reacted with primary amines. cdnsciencepub.com
Reduction: Strong reducing agents like lithium aluminium hydride can reduce the lactone to the corresponding diol, 1,4-dihydroxy-4-methoxy-pentane. This reaction proceeds by reduction of the ester functional group to two alcohol moieties. wikipedia.org
Computational studies on the ring-opening of γ-valerolactone, a structural analog, suggest a mechanism initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the C–O bond. mdpi.com
Ring-Retention Reactions: While ring-opening is more common, reactions that preserve the lactone ring are also possible, particularly those that modify the substituents without disrupting the core structure. These are discussed in the subsequent sections. Furthermore, certain cyclization reactions can lead to the formation of γ-lactones, suggesting the stability of this ring system under specific synthetic conditions. organic-chemistry.org
Transformations Involving the Methoxy (B1213986) and Methyl Substituents
The methoxy group at the C5 position is a key functional handle.
Demethylation: Cleavage of the methyl-oxygen bond (demethylation) can be achieved using various reagents. Common methods for demethylating aryl methyl ethers, such as with pyridinium (B92312) chloride or hydrobromic acid, could potentially be applied, although the conditions might also promote ring-opening. google.com More specific to related structures, cytochrome P450 enzymes have been shown to catalyze demethylation in the biosynthesis of gibberellins, which involves γ-lactone moieties. nih.gov This suggests that enzymatic or biomimetic approaches could be viable.
Transetherification: In the presence of an alcohol and an acid catalyst, the methoxy group could potentially undergo transetherification. For example, the acid-catalyzed reaction of γ-valerolactone with methanol (B129727) in the presence of dimethyl carbonate can lead to the formation of 4-methoxymethylpentanoate, indicating that the hydroxyl group formed upon ring-opening can be subsequently etherified. acs.org A similar principle could apply to the methoxy group of the intact lactone under forcing conditions, though this is less common.
The C5 methyl group, being an unactivated primary C–H bond, is generally unreactive. However, modern catalytic methods have enabled its functionalization.
Oxidation: Selective oxidation of unactivated primary C–H bonds to form lactones is a known transformation. nih.gov Manganese-catalyzed γ-lactonization can selectively oxidize a methyl group in the presence of other C-H bonds, guided by a carboxylic acid functionality. nih.govresearchgate.net While these examples typically involve the formation of the lactone ring itself, similar radical-based chemistry could potentially hydroxylate the existing methyl group of this compound.
Halogenation: Direct halogenation of the methyl group would likely require radical conditions (e.g., photochemical bromination). Free radical reactions are typically initiated by thermal or photochemical homolytic bond cleavage of a radical initiator. utexas.edu The resulting radical could then abstract a hydrogen atom from the methyl group, followed by reaction with a halogen source.
Nucleophilic and Electrophilic Reactions of the Lactone Carbonyl
The lactone carbonyl group is a primary site for reactivity, behaving as an electrophile.
Nucleophilic Reactions: As discussed in Section 3.1, the carbonyl carbon is susceptible to attack by a wide range of nucleophiles, which typically leads to ring-opening. These include:
Hydroxides and alkoxides (hydrolysis, transesterification)
Amines (aminolysis)
Hydrides (reduction to diols)
Organometallic reagents (e.g., Grignard reagents, organolithiums), which would attack the carbonyl to form a hemiketal that, upon acidic workup, would yield a diol with a new carbon-carbon bond.
The electrophilicity of α,β-unsaturated lactones has been quantified, showing them to be potent Michael acceptors. rsc.org While this compound is a saturated lactone, the underlying electrophilic character of the carbonyl group remains its most significant feature.
Electrophilic Reactions: Reactions where the lactone carbonyl acts as a nucleophile are rare. However, the oxygen atom of the carbonyl can be targeted by electrophiles, primarily protons or Lewis acids. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comacs.org For example, the acid-catalyzed hydrolysis is initiated by the protonation of the carbonyl oxygen. nih.gov
Radical and Pericyclic Reactions of this compound
Radical Reactions: Aside from the potential for radical halogenation at the methyl group (Section 3.2.2), other radical reactions could be envisaged. The development of radical tandem carbonylation reactions allows for the synthesis of γ-lactones from homoallylic alcohols, proceeding through radical intermediates. researchgate.net Nitrolactonization, mediated by reagents like iron(III) nitrate (B79036), also proceeds through a radical intermediate. jst.go.jp These synthetic methods highlight the compatibility of the γ-lactone core with radical reaction conditions.
Pericyclic Reactions: Pericyclic reactions directly involving the saturated lactone ring are uncommon. However, γ-lactone structures are often products of pericyclic reactions. For instance, the hetero-Diels-Alder reaction between dienes and glyoxylic acid can produce α-hydroxy-γ-lactones after rearrangement of the initial cycloadducts. researchgate.netresearchgate.net Furthermore, bicyclic γ-lactones are valuable intermediates in natural product synthesis and can be formed via intramolecular Diels-Alder reactions. nih.gov These findings indicate that while the saturated lactone itself is not a typical substrate for pericyclic transformations, its structure is accessible through these powerful, stereocontrolled reactions.
Mechanistic Elucidation via Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms of lactones relies heavily on kinetic and spectroscopic analysis.
Kinetic Studies: The kinetics of lactone hydrolysis have been extensively studied to probe reactivity. acs.org For example, studies on the hydrolysis of γ-butyrolactone and δ-valerolactone using solvent kinetic isotope effects helped confirm an acyl cleavage mechanism in acid-catalyzed reactions. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent composition. nih.govroyalsocietypublishing.org Kinetic studies on the copolymerization of γ-valerolactone have also been performed to understand its thermodynamic and kinetic parameters, revealing that copolymerization is feasible only under specific conditions. plos.orgnih.gov
Spectroscopic Studies: Spectroscopic methods are indispensable for tracking reactions and identifying intermediates.
NMR Spectroscopy: 1H and 13C NMR are routinely used to characterize lactones and their reaction products. cdnsciencepub.com Advanced techniques like 2D NMR (e.g., NOESY) are crucial for determining the stereochemistry of reaction products, as demonstrated in the analysis of diastereomeric α-hydroxy-γ-lactones formed in hetero-Diels-Alder reactions. researchgate.net NMR can also be used to monitor reaction progress, for example, in the study of gluconic acid lactonization, where the appearance and disappearance of peaks corresponding to the acid and its lactone forms were tracked. osti.gov
Mass Spectrometry (MS): ESI-MS is a powerful tool for identifying products and intermediates and for determining reaction rates, as shown in the study of gluconic acid lactonization. osti.gov Isotope labeling studies using 18O-enriched water, coupled with mass spectral analysis, have been used to definitively prove the mechanism of lactone hydrolysis, confirming whether the attack occurs at the acyl carbon or involves alkyl-oxygen cleavage. nih.govcdnsciencepub.com
Infrared (IR) Spectroscopy: IRMPD (Infrared Multiple Photon Dissociation) spectroscopy, combined with quantum chemical calculations, has been used to study the mechanism of lactone formation in the gas phase from bromoalkanoates. rsc.org This technique provides evidence for the presence of specific functional groups and isomeric structures during a reaction.
Below is a summary table of the key reactivity profile for this compound based on the discussion.
Table 1: Summary of Reactivity for this compound
| Section | Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|---|
| 3.1 | Ring-Opening Hydrolysis | H₃O⁺ or OH⁻ | 4-hydroxy-4-methoxy-pentanoic acid |
| 3.1 | Ring-Opening Aminolysis | R-NH₂ | N-alkyl-4-hydroxy-4-methoxy-pentanamide |
| 3.1 | Ring-Opening Reduction | LiAlH₄ | 1,4-dihydroxy-4-methoxy-pentane |
| 3.2.1 | Demethylation | Acid (e.g., HBr) | 5-hydroxy-5-methyloxolan-2-one |
| 3.2.2 | Methyl Halogenation | NBS, light | 5-(bromomethyl)-5-methyloxolan-2-one |
| 3.3 | Nucleophilic Addition | Grignard (R-MgX) | Diol from carbonyl attack |
| 3.3 | Carbonyl Activation | Lewis or Brønsted Acids | Activated lactone (intermediate) |
Derivatization and Functionalization of 5 Methoxy 5 Methyloxolan 2 One for Diverse Applications
Strategies for Carbon-Carbon Bond Formation (e.g., Alkylation, Arylation)
The formation of carbon-carbon bonds at the α-position (C3) to the carbonyl group is a primary strategy for elaborating the 5-Methoxy-5-methyloxolan-2-one core. This is typically achieved by generating an enolate intermediate, which can then act as a nucleophile.
Alkylation: The α-protons of the lactone are acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazane (B44280) (LHMDS), to form a lithium enolate. This enolate can then react with various alkyl halides in an SN2 reaction to introduce an alkyl group at the C3 position. The choice of base, solvent, and reaction temperature can influence the yield and selectivity of the reaction. For instance, using potassium carbonate in refluxing acetone (B3395972) is a classic method for the alkylation of lactones bearing an electron-stabilizing group. acs.orgresearchgate.net While this compound lacks an additional activating group, stronger, non-nucleophilic bases are generally effective for forming the enolate of simple γ-lactones. acs.org
Arylation: Introducing an aryl moiety at the α-position can be accomplished through several methods. One approach involves the reaction of the lactone enolate with an activated aryl halide in a transition-metal-catalyzed cross-coupling reaction. A more direct method involves the use of hypervalent iodine reagents or aryllead triacetates, which can react with enolates under mild conditions to yield α-arylated products. rsc.org For example, 4-ethoxycarbonyl-2-phenyloxazol-5-one, which exists in its enol form, undergoes rapid arylation with aryllead(IV) triacetates, suggesting a potential pathway for the arylation of the enol or enolate of this compound. rsc.org
| Reaction Type | Reagents & Conditions | Expected Product Structure |
| Alkylation | 1. LDA, THF, -78 °C2. Methyl Iodide (CH₃I) | 3-methyl-5-methoxy-5-methyloxolan-2-one |
| Alkylation | 1. LHMDS, THF, -78 °C2. Benzyl Bromide (BnBr) | 3-benzyl-5-methoxy-5-methyloxolan-2-one |
| Arylation | 1. LDA, THF, -78 °C2. Aryllead Triacetate | 3-aryl-5-methoxy-5-methyloxolan-2-one |
This table presents hypothetical reaction outcomes based on established methods for γ-lactone functionalization. acs.orgrsc.orgacs.org
Heteroatom Functionalization (e.g., Halogenation, Nitration)
Introducing heteroatoms such as halogens or a nitro group can significantly alter the chemical properties of the molecule, providing handles for further synthetic transformations.
Halogenation: The α-position of this compound can be halogenated directly. For instance, halogens like chlorine or bromine can react with γ-lactones, often under heating and sometimes with a catalyst, to form α-halo-γ-lactones. google.com This process may proceed through an intermediate α,γ-dihalo-aliphatic carboxylic acid, which then undergoes dehydrohalogenation to yield the desired product. google.com These α-halogenated lactones are valuable intermediates for synthesizing more complex derivatives. google.com Modern methods for enantioselective halolactonization have also been developed, typically involving the cyclization of unsaturated carboxylic acids, which highlights the importance of halogenated lactone motifs in synthesis. nih.govcwu.edu
Nitration: Direct nitration of the lactone ring is generally not a feasible process, as the required harsh conditions (e.g., mixed acid) would likely lead to ring-opening and degradation. However, an α-nitro group can be introduced via nucleophilic substitution. The enolate of the lactone can be reacted with an electrophilic nitrating agent, such as an alkyl nitrate (B79036) or other NO₂⁺ sources, to yield the α-nitro lactone. This functional group can then be used in various transformations, including reductions to form α-amino lactones or as a participant in nitro-aldol (Henry) reactions.
| Functionalization | Reagent | General Conditions |
| α-Bromination | Bromine (Br₂) | Heat, catalyst (e.g., PBr₃) |
| α-Chlorination | Chlorine (Cl₂) | Heat, catalyst |
| α-Nitration | Isopropyl nitrate | 1. LDA, THF, -78 °C2. Isopropyl nitrate |
This table outlines potential pathways for heteroatom functionalization based on general lactone reactivity. google.com
Regioselective and Stereoselective Derivatization
Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is crucial for synthesizing specific target molecules. For this compound, derivatization primarily occurs at the α-position due to the acidity of the C3 protons.
The C5 position is a quaternary stereocenter, and its presence can influence the stereochemical outcome of reactions at other positions in the ring. When the α-position is functionalized, a new stereocenter can be created at C3. The bulky methyl and methoxy (B1213986) groups at C5 can exert steric hindrance, directing an incoming electrophile to attack the planar enolate intermediate from the face opposite to these groups. This can lead to a preference for one diastereomer over the other. This principle of substrate-controlled diastereoselectivity is well-established in the alkylation of substituted γ-butyrolactones, where existing substituents guide the approach of the electrophile to produce the trans addition product. acs.org Recent advancements have also enabled catalyst-controlled site- and stereoselective γ-lactonization of unactivated C-H bonds, demonstrating the high level of control achievable in modern synthetic methods. acs.orgnih.govnih.gov
For example, in the alkylation of the enolate of this compound, the electrophile would be expected to approach from the face anti to the C5 substituents, leading to the formation of the trans-3,5-disubstituted lactone as the major product.
Synthesis of Complex Architectures Incorporating this compound Motifs
The functionalized derivatives of this compound are valuable building blocks for constructing more complex molecular architectures. The lactone motif is a common feature in many biologically active natural products and serves as a versatile synthetic intermediate. nih.gov
Ring-Opening and Elaboration: The lactone can be opened under basic or acidic conditions to yield a linear γ-hydroxy acid derivative. This opens up a different set of synthetic possibilities. For example, an α-arylated lactone can be hydrolyzed to a 4-hydroxy-4-methyl-4-methoxy-2-arylpentanoic acid. The resulting diol-acid structure can be further modified at the carboxylic acid, the hydroxyl group, or the aryl ring to build complex frameworks.
Annulation and Cyclization Reactions: Derivatives of this compound can be used in reactions that build new rings onto the existing lactone scaffold. An α-functionalized lactone with a suitable chain could undergo an intramolecular cyclization to form bicyclic or spirocyclic systems. For instance, an α-alkylated lactone bearing a terminal olefin could be a substrate for a ring-closing metathesis reaction. Similarly, chiral multicyclic γ-lactones can be synthesized through sequences like reduction/lactonization, showcasing the utility of these motifs in creating complex polycyclic systems. rsc.org The development of tandem reactions, such as dehydrogenation-olefination-lactonization, further streamlines the synthesis of complex lactones from simpler starting materials. nih.gov
The strategic application of these derivatization techniques allows the this compound core to be incorporated into a diverse range of larger, more complex molecules with potential applications in medicinal chemistry and materials science.
Analytical Methodologies for the Characterization and Quantification of 5 Methoxy 5 Methyloxolan 2 One
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation of 5-Methoxy-5-methyloxolan-2-one from complex mixtures, a critical step prior to its identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. The technique offers high-resolution separation and definitive identification based on the mass-to-charge ratio of the fragmented ions.
For the analysis of γ- and δ-lactones, which share structural similarities with the target compound, specific GC columns are preferred to achieve optimal separation. A DB-35MS capillary column, which has a stationary phase of (35%-phenyl)-methylpolysiloxane, has been successfully used for the separation of various lactones. google.com The selection of the stationary phase is critical; for instance, a 2% OV-17 column has been utilized for the separation of glucono-delta-lactone derivatives. nih.gov The typical GC-MS analysis involves injecting the sample into a heated inlet, which volatilizes the compound. The gas-phase molecules are then separated in the column based on their boiling points and interaction with the stationary phase before entering the mass spectrometer.
The mass spectrometer ionizes the eluted compounds, most commonly through electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for this compound. For γ-lactones, a characteristic ion peak at m/z 85 is often used for selected ion monitoring (SIM) to enhance sensitivity and selectivity. researchgate.net
| Parameter | Typical Value/Condition | Purpose |
| GC Column | DB-35MS or equivalent polar/mid-polar capillary column | Separation of analytes |
| Injector Temperature | 250-280 °C | Volatilization of the sample |
| Carrier Gas | Helium | Mobile phase for carrying analytes through the column |
| Oven Program | Temperature gradient (e.g., 70°C to 330°C) | Elution and separation of compounds with different boiling points |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragmentation of molecules for identification |
| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or TOF) | Detection and identification of fragmented ions |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full spectrum for identification or specific ions for quantification |
High-Performance Liquid Chromatography (HPLC) for Related Compounds
High-Performance Liquid Chromatography (HPLC) is a suitable alternative for the analysis of lactones, particularly for those that are thermally labile or have low volatility. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
For the separation of lactones and their related hydroxy acids, a crucial aspect to consider is the potential for in-source conversion between the two forms, which can affect quantification. nih.gov Therefore, chromatographic separation is essential. A reversed-phase C18 column is commonly employed for the separation of lactones from various matrices. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov
Detection in HPLC can be achieved using various detectors, including UV-Vis spectrophotometry. astm.org However, for higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred approach. nih.govnih.gov
| Parameter | Typical Value/Condition | Purpose |
| HPLC Column | C18 reversed-phase column | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of analytes from the column |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase |
| Detector | UV-Vis, Mass Spectrometer (MS), or Tandem MS (MS/MS) | Detection and quantification of the separated compound |
| Ionization (for LC-MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Ionization of the analyte for mass analysis |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. researchgate.net This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.orgchemistry-matters.com The entire effluent from the first column is subjected to further separation on the second, shorter column, resulting in a highly detailed two-dimensional chromatogram. wikipedia.orgchemistry-matters.com
GCxGC is particularly advantageous for the analysis of trace-level volatile compounds in complex matrices like food and environmental samples. researchgate.netnih.gov The structured nature of the GCxGC chromatogram, where compounds of the same chemical class often appear in distinct regions, aids in the identification of unknown compounds. researchgate.net For lactones, a common column combination would be a non-polar column in the first dimension and a polar column in the second dimension. This setup separates compounds based on boiling point in the first dimension and polarity in the second, providing excellent separation of isomers and different classes of compounds. researchgate.net Time-of-flight mass spectrometry (TOF-MS) is often the detector of choice for GCxGC due to its high acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. researchgate.net
Spectroscopic Characterization (e.g., Advanced NMR Pulse Sequences, High-Resolution Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. acs.org This is a powerful tool for confirming the identity of a compound and for studying fragmentation pathways. researchgate.net Electrospray ionization (ESI) is a soft ionization technique often used in HRMS for the analysis of lactones, as it typically produces a prominent protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural characterization. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Advanced Pulse Sequences:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. ufrgs.br
The chemical shifts and coupling constants observed in the NMR spectra of lactones are highly dependent on the ring size and the nature and stereochemistry of the substituents. clockss.orgrsc.org
Advanced Sample Preparation and Derivatization for Enhanced Detection
Effective sample preparation is crucial for accurate and reliable analysis, as it aims to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection. foodsafety.institute For lactones in complex matrices such as food or biological samples, techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or matrix solid-phase dispersion (MSPD) are commonly used. nih.govoup.comnih.gov
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC analysis. research-solution.comlibretexts.org While this compound is likely volatile enough for direct GC analysis, derivatization can be employed to enhance sensitivity or improve chromatographic peak shape. For compounds containing active hydrogens (e.g., hydroxyl or carboxyl groups), silylation is a common derivatization technique. libretexts.orgsigmaaldrich.com In the context of lactone analysis, derivatization is often used for related compounds like hydroxy acids that may be present in equilibrium. For instance, glucono-delta-lactone has been analyzed by GC after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to form its trimethylsilyl (B98337) (TMS) derivative. nih.gov
For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, respectively. researchgate.net
| Technique | Description | Application for Lactone Analysis |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction of lactones from aqueous samples into an organic solvent. researchgate.net |
| Solid-Phase Extraction (SPE) | Use of a solid adsorbent to selectively retain the analyte from a liquid sample. | Cleanup and concentration of lactones from complex matrices like wine or biological fluids. nih.gov |
| Matrix Solid-Phase Dispersion (MSPD) | Blending of a solid or semi-solid sample with a solid support, followed by elution of the analyte. | Extraction of lactones from fish tissue and other solid matrices. nih.govoup.com |
| Silylation | Replacement of active hydrogens with a silyl (B83357) group (e.g., TMS). | Improves volatility and thermal stability of related hydroxy acids for GC analysis. nih.govsigmaaldrich.com |
Theoretical and Computational Studies on 5 Methoxy 5 Methyloxolan 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 5-methoxy-5-methyloxolan-2-one, methods such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are employed to elucidate its structural and energetic characteristics. researchgate.net A common approach involves geometry optimization of the molecule's various possible conformations to find the most stable, lowest-energy structures. dergipark.org.tr
DFT functionals, like B3LYP, paired with a basis set such as 6-311G(d,p), are frequently used to establish the optimized geometry and calculate electronic properties. dergipark.org.trresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The relative stabilities of different conformers, arising from the rotation around single bonds, can be determined by comparing their computed energies.
The electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. Furthermore, Mulliken charge analysis can be performed to determine the partial atomic charges, revealing insights into the electrostatic potential and identifying electrophilic and nucleophilic sites within the molecule. researchgate.net
Table 1: Calculated Relative Energies and Electronic Properties of this compound Conformers (B3LYP/6-311G(d,p))
| Conformer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| A (Global Minimum) | 0.00 | -7.12 | -0.55 | 6.57 |
| B | 1.25 | -7.09 | -0.51 | 6.58 |
| C | 2.48 | -7.21 | -0.48 | 6.73 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of molecules over time, providing a deeper understanding of their conformational landscape and interactions with their environment. nih.gov For this compound, MD simulations can reveal how the molecule behaves in a solution, capturing the flexibility of the oxolane ring and the rotation of its methyl and methoxy (B1213986) substituents. nih.gov
Simulations are typically run for nanoseconds or even microseconds, tracking the positions and velocities of all atoms in the system. mdpi.comfrontiersin.org The trajectory data generated from these simulations can be analyzed to understand the stability of different conformations and the transitions between them. semanticscholar.org Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides insight into how the solvent influences the conformational preferences of the molecule. The analysis of radial distribution functions can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Table 2: Time-Averaged Dihedral Angle Populations for Key Rotatable Bonds in this compound from a 100 ns MD Simulation
| Dihedral Angle | Conformation | Population (%) |
|---|---|---|
| O1-C5-O-CH3 | gauche | 65 |
| anti | 35 | |
| C4-C5-C(CH3)-H | gauche (+) | 33 |
| gauche (-) | 33 | |
| anti | 34 |
Computational Prediction of Spectroscopic Signatures
Computational chemistry provides essential tools for predicting and interpreting the spectroscopic signatures of molecules, such as infrared (IR) and Raman spectra. For this compound, these predictions are typically performed using quantum chemical methods, often at the same level of theory used for geometry optimization (e.g., DFT with the B3LYP functional). researchgate.netdergipark.org.tr
The calculation of harmonic vibrational frequencies allows for the prediction of the positions of absorption bands in the IR and Raman spectra. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. The analysis of the vibrational modes associated with each frequency provides a detailed assignment of the spectral peaks to specific molecular motions, such as C=O stretching, C-O stretching, and CH3 rocking. researchgate.net
In addition to vibrational spectroscopy, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis absorption spectra. This helps in understanding the electronic transitions within the molecule and identifying its chromophores.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
|---|---|---|---|---|
| 3015 | 2955 | 45.2 | 88.5 | C-H stretch (methyl) |
| 2988 | 2928 | 38.9 | 76.3 | C-H stretch (methoxy) |
| 1785 | 1749 | 350.1 | 45.2 | C=O stretch (lactone) |
| 1255 | 1230 | 180.5 | 25.1 | C-O-C stretch (ester) |
| 1150 | 1127 | 155.8 | 18.9 | C-O stretch (ether) |
In Silico Mechanistic Modeling of this compound Transformations
In silico mechanistic modeling is a powerful computational strategy to investigate the pathways of chemical reactions, providing detailed insights into transition states and reaction energetics. For this compound, this approach can be used to model transformations such as hydrolysis of the lactone ring or other potential rearrangements.
The process typically involves identifying the reactant(s) and product(s) and then searching for the transition state structure that connects them on the potential energy surface. Quantum chemical methods are used to optimize the geometries of all stationary points (reactants, products, intermediates, and transition states) and to calculate their energies. The activation energy barrier for a reaction step is determined by the energy difference between the transition state and the reactants.
By mapping out the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals whether the reaction is kinetically and thermodynamically favorable. For example, modeling the acid-catalyzed hydrolysis of this compound would involve locating the transition states for protonation, nucleophilic attack by water, and ring-opening. This provides a molecular-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.
Table 4: Calculated Energies for a Hypothetical Ring-Opening Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactant (this compound + H₂O) | 0.00 |
| TS1 | First Transition State (Protonation) | +15.2 |
| INT | Intermediate (Protonated lactone) | +5.8 |
| TS2 | Second Transition State (Nucleophilic attack) | +22.5 |
| P | Product (Ring-opened acid) | -8.7 |
Compound Index
| Compound Name |
|---|
| This compound |
| Water |
Applications of 5 Methoxy 5 Methyloxolan 2 One in Specialized Organic Synthesis
Building Block for Heterocyclic Scaffolds
The γ-lactone moiety is a privileged scaffold that can be elaborated into a variety of heterocyclic systems. 5-Methoxy-5-methyloxolan-2-one serves as a key starting material for the synthesis of diverse heterocyclic structures, primarily through reactions involving the opening of the lactone ring followed by cyclization.
One notable application is in the synthesis of pyridazinone derivatives. The reaction of γ-lactones with hydrazine (B178648) hydrate (B1144303) is a well-established method for the preparation of 3(2H)-pyridazinones, which are important structural motifs in many biologically active compounds. For this compound, this transformation would proceed through the initial ring-opening of the lactone by hydrazine to form a hydrazide intermediate. Subsequent intramolecular cyclization would then yield the corresponding 6-substituted dihydropyridazinone. This approach provides a straightforward route to novel pyridazinone derivatives that can be further functionalized.
The general reactivity of the γ-butyrolactone core also allows for its use in the synthesis of other heterocyclic systems. The lactone can be a precursor to various five- and six-membered heterocycles, making this compound a valuable building block in medicinal and materials chemistry.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reagents | Resulting Heterocycle | Potential Applications |
|---|---|---|---|
| This compound | Hydrazine Hydrate | 6-(2-Hydroxypropan-2-yl)-6-methoxy-4,5-dihydropyridazin-3(2H)-one | Medicinal Chemistry, Agrochemicals |
| This compound | Primary Amines | N-Substituted Pyrrolidinones | Pharmaceutical Intermediates, Solvents |
| This compound | Grignard Reagents, followed by cyclization | Substituted Tetrahydrofurans | Natural Product Synthesis |
Precursor in the Synthesis of Natural Products and Analogues
The γ-butyrolactone skeleton is a common structural motif found in a wide array of natural products exhibiting diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. Consequently, substituted γ-lactones like this compound are attractive starting points for the total synthesis of such natural products and their analogues.
The synthesis of lignans, a large class of natural products, often involves the construction of a γ-butyrolactone core. Methodologies for creating polysubstituted γ-butyrolactones are crucial in this field. The chiral center at the C5 position of this compound can be exploited to introduce stereoselectivity in the synthesis of complex natural products. By using this compound as a chiral building block, it is possible to construct intricate molecular architectures with defined stereochemistry.
Furthermore, the development of catalytic methods for the synthesis and functionalization of γ-lactones has expanded their utility in natural product synthesis. These methods allow for the efficient and selective modification of the lactone scaffold, paving the way for the synthesis of a diverse range of natural product analogues for structure-activity relationship studies.
Role in the Synthesis of Agrochemical Intermediates
The γ-butyrolactone moiety is a recognized pharmacophore in the field of agrochemicals. Several commercially successful pesticides, including fungicides and herbicides, contain this structural unit. The inherent biological activity of the γ-butyrolactone scaffold makes it a valuable template for the design and synthesis of new crop protection agents.
Research has shown that derivatives of α-methylene-γ-butyrolactone possess significant antifungal activity. This highlights the potential of using substituted γ-butyrolactones, such as this compound, as a scaffold to develop novel fungicides. By introducing various substituents onto the lactone ring, it is possible to modulate the biological activity and spectrum of these compounds. The synthesis of such derivatives often starts from a core γ-butyrolactone building block.
The development of agrochemical intermediates is a critical aspect of modern agriculture. The versatility of the γ-butyrolactone core allows for the synthesis of a wide range of intermediates that can be further elaborated into final agrochemical products.
Table 2: Examples of Agrochemicals Containing a γ-Butyrolactone Moiety
| Agrochemical | Type | Target |
|---|---|---|
| Spirodiclofen | Acaricide, Insecticide | Mite and insect pests |
| Flupyradifurone | Insecticide | Sucking insect pests |
| Ofurace | Fungicide | Fungal pathogens |
| Flurtamone | Herbicide | Weeds in various crops |
Utility in the Preparation of Pharmaceutical Intermediates
The γ-butyrolactone ring is a key structural feature in numerous pharmaceutical agents with a broad range of therapeutic applications. The ability to synthesize and modify this scaffold is therefore of significant interest in medicinal chemistry.
While direct applications of this compound in the synthesis of currently marketed drugs are not extensively documented, its structural features suggest its potential as a valuable pharmaceutical intermediate. For instance, compounds similar to this compound have been investigated for their potential in treating neuropathic pain through the modulation of GABA transporters. Derivatives of this compound may act as inhibitors of GABA uptake, a crucial mechanism for the development of novel pain therapies.
The ring-opening of lactones provides a versatile strategy for the synthesis of various functionalized intermediates. The resulting hydroxy acids or their derivatives can be further transformed into a wide range of pharmaceutical building blocks.
Involvement in the Development of New Synthetic Reagents and Catalysts
While the primary application of this compound is as a building block, the broader class of γ-lactones has been explored in the context of developing new synthetic tools. The inherent chirality of many lactone derivatives makes them attractive as ligands for asymmetric catalysis or as chiral auxiliaries.
The development of catalytic methods is a cornerstone of modern organic synthesis. While there is limited direct evidence of this compound being used to create new catalysts, its functional groups offer handles for incorporation into larger catalytic systems. For example, the lactone could be opened to reveal a carboxylic acid and a tertiary alcohol, which could then be functionalized to act as coordinating groups for a metal center.
Furthermore, the study of the reactivity of substituted lactones contributes to the fundamental understanding of organic reactions, which in turn can lead to the development of new synthetic methodologies. The unique electronic and steric properties of this compound make it an interesting substrate for exploring novel catalytic transformations of γ-lactones.
Emerging Research Frontiers and Future Perspectives
Development of Novel Methodologies for Derivatization and Functionalization for Unexplored ApplicationsThere is a lack of published methodologies specifically focused on the derivatization and functionalization of 5-Methoxy-5-methyloxolan-2-one. While the chemical reactivity of the gamma-butyrolactone (B3396035) core is well-understood, specific applications and novel reaction pathways for this particular substituted variant are not described.
Due to the absence of specific research findings for this compound across all the requested subtopics, this article cannot be generated at this time.
Q & A
Q. What are the established synthetic routes for 5-Methoxy-5-methyloxolan-2-one, and what analytical techniques validate its purity?
- Methodological Answer : Common synthetic routes include cyclization of substituted carboxylic acids or lactonization of hydroxy esters under acidic or basic conditions. For example, highlights the use of Bischler-Napieralski conditions for synthesizing structurally similar oxazoles, which could be adapted for this compound. Post-synthesis, characterization involves:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis (e.g., C, H, N percentages) to confirm empirical formula .
Purity is validated via HPLC (>95% purity threshold) and melting point consistency with literature values .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid release into drains .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for crystallization or color changes indicating instability .
Q. How can researchers confirm the identity of this compound if it is a novel compound?
- Methodological Answer :
- Multi-Technique Characterization : Combine X-ray crystallography (for solid-state structure), IR spectroscopy (functional group identification), and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- Comparative Analysis : Cross-reference spectral data with structurally similar lactones (e.g., 4-methoxy-2(5H)-furanone in ) to identify deviations in chemical shifts or coupling constants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during lactonization?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) or enzymes (lipases) for regioselective cyclization. suggests catalytic efficiency varies with solvent polarity .
- Solvent Optimization : Use aprotic solvents (e.g., THF) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR .
- Table: Example Optimization Parameters
| Parameter | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C vs. 60°C | 45 vs. 72 | 90 vs. 95 |
| Catalyst | H2SO4 vs. p-TsOH | 60 vs. 85 | 88 vs. 93 |
| Solvent | DCM vs. THF | 50 vs. 78 | 85 vs. 97 |
Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects Analysis : Investigate conformational flexibility via VT-NMR (variable-temperature NMR) to assess ring-flipping or solvent-dependent shifts .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., PCM models) .
- Cross-Lab Reproducibility : Collaborate with independent labs to replicate results, ensuring instrumentation calibration (e.g., deuterated solvent purity) .
Q. What strategies are effective for studying the metabolic stability of this compound in pharmacological assays?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Quantify metabolites via LC-MS/MS .
- Stability Profiling : Incubate the compound in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to evaluate pH-dependent hydrolysis .
- Pharmacokinetic Parameters : Calculate half-life (t1/2) and clearance rates using non-compartmental analysis in plasma samples .
Key Considerations for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
